molecular formula C8H17ClN2O3 B13084041 2-Amino-4-morpholinobutanoic acid hydrochloride

2-Amino-4-morpholinobutanoic acid hydrochloride

Cat. No.: B13084041
M. Wt: 224.68 g/mol
InChI Key: IAZSYUZJJDJUFX-UHFFFAOYSA-N
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Description

2-Amino-4-morpholinobutanoic acid hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is often used as a pharmaceutical analytical impurity and has applications in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholinobutanoic acid hydrochloride typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical and analytical use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Amino-4-morpholinobutanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or analytical effect .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-morpholinobutanoic acid: Similar in structure but without the hydrochloride group.

    4-Morpholinobutanoic acid: Lacks the amino group but shares the morpholine and butanoic acid components.

Uniqueness

2-Amino-4-morpholinobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical and analytical research .

Properties

Molecular Formula

C8H17ClN2O3

Molecular Weight

224.68 g/mol

IUPAC Name

2-amino-4-morpholin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H16N2O3.ClH/c9-7(8(11)12)1-2-10-3-5-13-6-4-10;/h7H,1-6,9H2,(H,11,12);1H

InChI Key

IAZSYUZJJDJUFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C(=O)O)N.Cl

Origin of Product

United States

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